molecular formula C15H8F6I2 B15081048 Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo- CAS No. 55100-57-7

Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-

Cat. No.: B15081048
CAS No.: 55100-57-7
M. Wt: 556.02 g/mol
InChI Key: UUIRFPVOWVRSRS-UHFFFAOYSA-N
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Description

The compound Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] (CAS: 134130-23-7) is a fluorinated aromatic derivative characterized by a central ethylidene group substituted with two trifluoromethyl moieties. This bridge connects two iodobenzene rings at the 4-position. Its molecular formula is C₁₉H₈F₁₂O₂I₂, with a molecular weight of 816.96 g/mol. Key physical properties include:

  • Density: 1.478 g/cm³
  • Boiling Point: 302.6°C at 760 mmHg
  • Melting Point: 144.5°C.

The presence of iodine and fluorine atoms confers unique electronic and steric properties, making it relevant in advanced materials and environmental chemistry.

Properties

CAS No.

55100-57-7

Molecular Formula

C15H8F6I2

Molecular Weight

556.02 g/mol

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-yl]-4-iodobenzene

InChI

InChI=1S/C15H8F6I2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H

InChI Key

UUIRFPVOWVRSRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)(C(F)(F)F)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] typically involves the reaction of nitrophenol with trifluoroethanol in the presence of acetic acid, followed by the addition of sodium hydroxide and hexafluoropropane . This method yields the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure high yield and cost-effectiveness. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] involves its interaction with molecular targets through its trifluoromethyl and iodine substituents. These interactions can lead to the formation of stable complexes or the initiation of specific chemical reactions. The pathways involved may include nucleophilic substitution or oxidative addition, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Bridges

(a) Benzene, 1,1'-[1,10-decanediylbis(oxy)]bis[4-(trifluoromethyl)] (CAS: 922718-38-5)
  • Molecular Formula : C₂₄H₂₀F₆O₂
  • Molecular Weight : 478.42 g/mol
  • Key Differences :
    • Replaces the ethylidene bridge with a decanediylbis(oxy) chain.
    • Substitutes iodine with trifluoromethyl groups.
    • Lower molecular weight and reduced halogen content reduce polarizability compared to the target compound.
(b) Benzene, 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis[2-bromo-] (CAS: 61547-73-7)
  • Molecular Formula : C₁₄H₈F₄Br₂
  • Molecular Weight : 412.01 g/mol
  • Key Differences :
    • Features a tetrafluoroethane bridge instead of trifluoromethyl-ethylidene.
    • Bromine substituents at the 2-position instead of iodine at the 4-position.
    • Lower density (estimated ~1.6–1.8 g/cm³) due to reduced halogen density.

Analogs with Iodine Substituents

(a) Benzene, 1,1'-(1,2-Ethynediyl)bis[4-iodo-] (CAS: 67973-34-6)
  • Molecular Formula : C₁₄H₈I₂
  • Molecular Weight : 434.02 g/mol
  • Key Differences :
    • Uses an ethynediyl (C≡C) bridge, lacking fluorine.
    • Simpler structure results in lower thermal stability (boiling point <250°C).
(b) Benzene, 1-Iodo-4-(Trifluoromethyl)- (CAS: 455-13-0)
  • Molecular Formula : C₇H₄F₃I
  • Molecular Weight : 272.01 g/mol
  • Lower boiling point (458.7 K at 99.3 kPa) due to reduced molecular complexity.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Bridge Type Substituents Density (g/cm³) Boiling Point (°C)
Target Compound (134130-23-7) C₁₉H₈F₁₂O₂I₂ 816.96 CF₃-CF₂-ethylidene 4-Iodo 1.478 302.6
Decanediylbis(oxy) analog (922718-38-5) C₂₄H₂₀F₆O₂ 478.42 Decanediylbis(oxy) 4-Trifluoromethyl ~1.2–1.3* ~200–250*
Tetrafluoroethane-bridged (61547-73-7) C₁₄H₈F₄Br₂ 412.01 Tetrafluoroethane 2-Bromo ~1.6–1.8* ~180–220*
Ethynediyl-bridged (67973-34-6) C₁₄H₈I₂ 434.02 Ethynediyl (C≡C) 4-Iodo ~1.8–2.0* <250

*Estimated based on structural analogs.

Biological Activity

Benzene derivatives have been extensively studied for their biological activities, particularly in the context of toxicity and pharmacological effects. The compound Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-] is noteworthy due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure

The compound can be described by its structural formula:

C14H8F6I2\text{C}_{14}\text{H}_{8}\text{F}_{6}\text{I}_{2}

This structure features a central benzene ring substituted with trifluoromethyl and iodo groups, which significantly influences its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity : Compounds similar to this structure often exhibit significant toxicity due to the presence of halogenated groups. The iodo substitutions can enhance the lipophilicity of the molecule, potentially leading to bioaccumulation and increased toxicity in biological systems.
  • Antitumor Activity : Research has indicated that halogenated benzene derivatives can possess antitumor properties. The mechanism may involve the generation of reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cancer cells.
  • Enzyme Inhibition : Some studies suggest that similar compounds can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.

Case Study 1: Toxicokinetics

A study on the toxicokinetics of benzene derivatives revealed that compounds with halogen substitutions are readily absorbed through various routes (inhalation, dermal contact). Once absorbed, these compounds are distributed throughout the body and metabolized primarily in the liver. The metabolites can exert toxic effects on bone marrow cells, leading to conditions such as aplastic anemia or leukemia due to oxidative damage .

Parameter Value
Absorption Rate50% - 80%
Main Metabolism SiteLiver
Excretion RouteUrine
Half-lifeMinutes to hours

Case Study 2: Antitumor Mechanism

In vitro studies have shown that halogenated benzene derivatives can induce apoptosis in various cancer cell lines. The proposed mechanism involves ROS generation leading to DNA damage and subsequent cell death. This activity has been linked to the compound's ability to interact with cellular membranes and disrupt mitochondrial function.

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